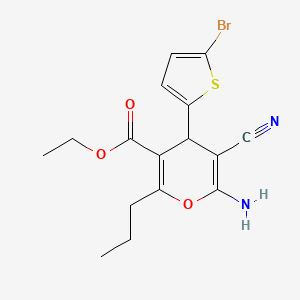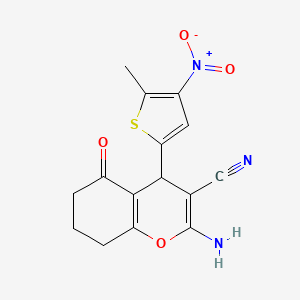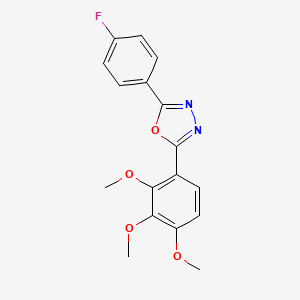
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide, also known as DIFLUNISAL, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. The chemical structure of DIFLUNISAL is similar to that of aspirin, but it has a longer half-life and is more potent.
Wirkmechanismus
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in pain and inflammation, so by inhibiting their production, 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide can reduce pain and inflammation.
Biochemical and Physiological Effects:
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it easier to design experiments and interpret results. One limitation of using 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide is that it can have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide. One area of interest is its potential use in treating Alzheimer's disease. Further research is needed to determine the optimal dose and duration of treatment for this indication. Another area of interest is the development of new formulations of 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide that can improve its pharmacokinetic properties and reduce its side effects. Additionally, 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide could be studied for its potential use in treating other diseases that involve inflammation and pain, such as rheumatoid arthritis and osteoarthritis.
Synthesemethoden
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide is synthesized by reacting 2,4-difluorobenzenesulfonyl chloride with indole-5-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then acetylated to form 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in pain and inflammation. 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid beta, a protein that is associated with the disease.
Eigenschaften
IUPAC Name |
1-acetyl-N-(2,4-difluorophenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c1-10(21)20-7-6-11-8-13(3-5-16(11)20)24(22,23)19-15-4-2-12(17)9-14(15)18/h2-5,8-9,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHWAMQIBVTYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2,4-difluorophenyl)-2,3-dihydro-1H-indole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(2-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4925285.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)
![2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4925301.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925314.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4925322.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4925341.png)



acetyl]amino}benzoate](/img/structure/B4925373.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-isopropylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4925375.png)
![diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B4925380.png)